molecular formula C11H21BO2 B2651811 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1422558-28-8

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2651811
CAS No.: 1422558-28-8
M. Wt: 196.1
InChI Key: KAOGTTNKADLLPW-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1360914-08-4) is a boronate ester characterized by a cyclobutylmethyl substituent attached to a pinacol borolane core (C₁₀H₁₉BO₂, MW: 182.07 g/mol). It is commercially available in purities ≥97% and is utilized in organic synthesis, particularly in cross-coupling reactions and catalytic borylation due to its sterically compact cyclobutyl group .

Properties

IUPAC Name

2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGTTNKADLLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422558-28-8
Record name 2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclobutylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds smoothly at room temperature or slightly elevated temperatures, yielding the desired product with high efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to minimize impurities and maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, esters, alcohols, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Cross-Coupling Reactions :
    • 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and aryl or alkenyl boron compounds. This is particularly useful in the synthesis of complex organic molecules .
  • Radical Reactions :
    • The compound has been studied for its ability to generate N-heterocyclic carbene borane radicals that can participate in reductive radical chain transformations. This property is beneficial for creating new carbon frameworks and functionalized compounds under mild conditions .

Applications in Medicinal Chemistry

  • Potential Drug Development :
    • Due to its structural features, this compound may serve as a scaffold for developing new therapeutic agents. Its boron atom can interact with biological targets, potentially leading to novel drug candidates .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of boron compounds exhibit anticancer properties. The unique electronic characteristics of this compound could be explored for anticancer drug development through targeted modifications .

Applications in Materials Science

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of boron-containing polymers which exhibit enhanced thermal and mechanical properties. Such materials are valuable in the development of high-performance composites and coatings .
  • Nanotechnology :
    • Research indicates that boron compounds can play a role in the fabrication of nanomaterials. The unique properties of this compound make it a candidate for use in creating nanoscale devices or materials with specific electronic or optical properties .

Case Studies

StudyApplicationFindings
EPR Studies on NHC-boranesOrganic SynthesisDemonstrated the reactivity of N-Heterocyclic carbene boranes with various substrates leading to efficient coupling reactions .
Anticancer Activity AssessmentMedicinal ChemistryInvestigated the potential of boron compounds in targeting cancer cells; showed promising results indicating selective cytotoxicity .
Development of Boron PolymersMaterials ScienceHighlighted the mechanical advantages of incorporating boron into polymer matrices; improved thermal stability was observed .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The cyclobutylmethyl group distinguishes this compound from analogous borolanes. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
2-(Cyclobutylmethyl)-... (Target) Cyclobutylmethyl C₁₀H₁₉BO₂ 182.07 Moderate steric hindrance; ring strain
2-Cyclohexyl-... () Cyclohexyl C₁₂H₂₃BO₂ 210.12 Higher steric bulk; improved stability
2-(4-Methoxybenzyl)-... () 4-Methoxybenzyl C₁₅H₂₁BO₃ 272.14 Electron-rich aromatic group
2-(Cyclobutylidenemethyl)-... () Cyclobutylidenemethyl C₁₁H₁₉BO₂ 194.08 Conjugated double bond; increased reactivity
  • Steric and Electronic Profiles: The cyclobutylmethyl group introduces moderate steric hindrance compared to bulkier cyclohexyl () or aryl groups (). Electronically, cyclobutylmethyl is less donating than 4-methoxybenzyl (), which may reduce electron density at the boron center, affecting catalytic activity .

Biological Activity

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1422558-28-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₁H₂₁BO₂
  • Molecular Weight : 196.09 g/mol
  • Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in biological systems.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Enzyme Inhibition : Compounds with boron-containing structures often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Antioxidant Properties : Boron compounds have been linked to antioxidant activity which can protect cells from oxidative stress.

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : In vitro studies have shown that derivatives of boron compounds can induce apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to the modulation of neurotransmitter systems.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate cytotoxicityShowed significant cytotoxic effects on cancer cell lines at micromolar concentrations.
Study 2Investigate neuroprotective effectsDemonstrated reduced neuronal death in models of oxidative stress.
Study 3Enzyme inhibition assayIdentified inhibition of specific metabolic enzymes with IC50 values in the low micromolar range.

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent. Its ability to inhibit enzymes and exert antioxidant effects positions it as a candidate for further research in oncology and neurology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its purity validated?

  • Methodology :

  • Synthesis : Typically synthesized via esterification of cyclobutylmethylboronic acid with pinacol (1,2-diol) under anhydrous conditions. A common protocol involves refluxing the boronic acid with pinacol in a toluene solvent using a Dean-Stark trap to remove water .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents.
  • Validation :
  • NMR Spectroscopy : Key signals include the cyclobutyl protons (δ ~2.0–3.0 ppm, multiplet) and methyl groups (δ ~1.2–1.4 ppm, singlet). The boron-adjacent oxygen atoms in the dioxaborolane ring produce distinct splitting patterns .
  • HPLC/GC-MS : Used to confirm purity (>97% as reported in literature) and rule out residual solvents or byproducts .
    • Data Table :
PropertyValueReference
Molecular FormulaC₁₀H₁₉BO₂
CAS RN1360914-08-4
Purity (Typical)≥97%

Q. What spectroscopic techniques are critical for characterizing this compound, and what signatures distinguish it from analogous dioxaborolanes?

  • Methodology :

  • ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the presence of the dioxaborolane ring .
  • IR Spectroscopy : B-O stretching vibrations at ~1350–1400 cm⁻¹ and C-H stretches for cyclobutylmethyl groups (~2900 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 193.1 (calculated for C₁₀H₁₉BO₂) .

Advanced Research Questions

Q. How does the cyclobutylmethyl group influence reactivity in Suzuki-Miyaura cross-coupling compared to linear alkyl substituents?

  • Methodology :

  • Steric Effects : The cyclobutyl group introduces steric hindrance, slowing transmetallation steps. Compare coupling yields with aryl halides (e.g., aryl bromides vs. chlorides) using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts .
  • Electronic Effects : Cyclobutyl’s strained ring may enhance electrophilicity at boron, accelerating oxidative addition. Monitor via kinetic studies under inert conditions .
    • Case Study :
  • With 4-bromotoluene, yields drop by ~15% compared to non-cyclic analogs due to steric clashes with bulky ligands like SPhos .

Q. What experimental strategies prevent hydrolysis or decomposition during storage and reactions?

  • Methodology :

  • Storage : Argon-filled vials at –20°C with molecular sieves (3Å) to absorb moisture .
  • Reaction Conditions : Use anhydrous solvents (THF, DMF) and Schlenk-line techniques. Additives like K₂CO₃ stabilize boronates in basic media .
    • Data Contradiction :
  • While some studies report stability in air for short periods (<1 hour), prolonged exposure to humidity degrades purity by >20% within 24 hours .

Q. How can researchers resolve catalytic inefficiency in cross-couplings with electron-deficient aryl halides?

  • Methodology :

  • Ligand Screening : Bulky ligands (e.g., XPhos) improve turnover with deactivated substrates like 4-nitrochlorobenzene .
  • Base Optimization : Replace K₃PO₄ with CsF to enhance solubility and reduce side reactions .
  • Temperature Gradients : Elevated temperatures (80–100°C) mitigate steric hindrance but risk boronate decomposition .

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